molecular formula C7H14ClNO2S B1379179 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride CAS No. 1461706-39-7

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

Cat. No.: B1379179
CAS No.: 1461706-39-7
M. Wt: 211.71 g/mol
InChI Key: COKJLUXEFLZYNO-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS 1461706-39-7) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C7H14ClNO2S and a molecular weight of 211.71 g/mol, this molecule features a six-membered 1,3-thiazinane ring system . This compound is of significant interest in biochemical and metabolic studies. Research indicates that the core 1,3-thiazinane-4-carboxylic acid structure is a condensation adduct formed from homocysteine (Hcy) and formaldehyde (FA) . The formation of such adducts is a recognized pathway that may influence the bioavailability and metabolic impact of these molecules. Elevated levels of both homocysteine and formaldehyde have been implicated in the pathological processes of several age-related diseases, including neurodegenerative disorders like Alzheimer's disease, cardiovascular diseases, and diabetes mellitus . Consequently, this compound serves as a valuable analog for investigating these biochemical pathways, potentially providing insights into new mechanisms for modulating the levels of these reactive species in biological systems . The product is available for global shipping and requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethyl-1,3-thiazinane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-6-8-5(7(9)10)3-4-11-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKJLUXEFLZYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CCS1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-39-7
Record name 2H-1,3-Thiazine-4-carboxylic acid, 2-ethyltetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride typically involves the reaction of homocysteine thiolactone with formaldehyde. The reaction proceeds through a condensation mechanism, forming the thiazinane ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out in an aqueous environment .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry Applications

Gas Chromatography-Mass Spectrometry (GC-MS)
TCA has been identified as a product of the reaction between homocysteine (Hcy) and formaldehyde (FA) in physiological conditions. A study developed a GC-MS method for quantifying TCA in human urine, demonstrating its utility in clinical diagnostics. The method involved derivatization with isobutyl chloroformate (IBCF) and was validated according to FDA standards. The assay showed linearity within a 1–50 µmol L1^{-1} range, indicating its effectiveness for routine analysis of TCA levels in biological samples .

Table 1: GC-MS Method Validation for TCA Detection

ParameterValue
Linearity Range1–50 µmol L1^{-1}
Limit of Quantification (LOQ)Established
Sample Size15 healthy volunteers
Derivatization AgentIsobutyl chloroformate (IBCF)
CatalystPyridine

Biological Research Applications

Role in Homocysteine Metabolism
TCA is formed through the non-enzymatic condensation of Hcy with FA, which is significant in understanding metabolic pathways involving sulfur-containing amino acids. This reaction highlights the potential role of TCA in modulating homocysteine levels, which are linked to cardiovascular diseases when elevated .

Case Study: TCA in Human Urine
In a study involving urine samples from healthy individuals, the presence of TCA was confirmed using the developed GC-MS method. This finding suggests that TCA may serve as a biomarker for metabolic processes involving homocysteine and could be further explored for its implications in health diagnostics .

Medicinal Chemistry Applications

Potential Therapeutic Uses
Research indicates that thiazinane derivatives, including TCA, may have therapeutic properties due to their structural characteristics. The thiazolidine ring system is known for its biological activity, which can include antimicrobial and anti-inflammatory effects. Further investigations into the pharmacological properties of TCA could lead to new drug development avenues .

Table 2: Potential Biological Activities of Thiazinane Derivatives

Activity TypeDescription
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation markers
Enzyme InhibitionPotential to inhibit specific metabolic enzymes

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride involves its interaction with biological molecules, particularly those containing reactive aldehyde groups. The compound forms stable adducts with these molecules, potentially altering their function. This interaction is mediated through the formation of a thiazinane ring, which can modulate the activity of enzymes and other proteins involved in sulfur metabolism .

Comparison with Similar Compounds

(a) 1,1-Dioxo-1λ⁶,3-thiazinane-4-carboxylic acid hydrochloride

  • Structure : Contains a sulfone (dioxo) group at the 1-position of the thiazinane ring.
  • Molecular Formula : C₉H₁₀N₂O₄S (MW: 242.26 g/mol) .
  • Key Difference: The sulfone group increases polarity and may enhance binding affinity to sulfonyl-group-recognizing enzymes. This modification contrasts with the non-oxidized sulfur in 2-ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, which retains a thioether bond.

(b) 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

  • Structure : Five-membered thiazolidine ring (vs. six-membered thiazinane).
  • Molecular Formula: C₇H₁₂ClNO₂S (MW: 205.69 g/mol; CAS 205985-92-8) .
  • Thiazolidine derivatives are common in bioactive molecules (e.g., penicillin analogs), whereas thiazinanes are less explored.

(c) Ethyl L-thiazolidine-4-carboxylate hydrochloride

  • Structure : Ethyl ester substituent instead of a free carboxylic acid.
  • Molecular Formula: C₇H₁₄ClNO₂S (MW: 223.71 g/mol; CAS 86028-91-3) .
  • Key Difference : The ester group improves membrane permeability but requires hydrolysis to release the active carboxylic acid moiety.

(d) 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride

  • Structure : Aromatic thiazole ring (unsaturated) with a methyl group.
  • Molecular Formula: C₅H₆ClNO₂S (MW: 187.63 g/mol; CAS 1311043-74-9) .
  • Key Difference : The aromaticity of the thiazole ring enhances stability and π-π stacking interactions, contrasting with the saturated thiazinane’s conformational flexibility.

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituent Commercial Availability
2-Ethyl-1,3-thiazinane-4-carboxylic acid HCl Not explicitly listed Likely C₇H₁₄ClNO₂S ~217.71 (estimated) Thiazinane Ethyl, carboxylic acid Discontinued
1,1-Dioxo-1λ⁶,3-thiazinane-4-carboxylic acid HCl EN300-6488732 C₉H₁₀N₂O₄S 242.26 Thiazinane Sulfone, carboxylic acid Available
2-Ethyl-1,3-thiazolidine-4-carboxylic acid HCl 205985-92-8 C₇H₁₂ClNO₂S 205.69 Thiazolidine Ethyl, carboxylic acid Available
Ethyl L-thiazolidine-4-carboxylate HCl 86028-91-3 C₇H₁₄ClNO₂S 223.71 Thiazolidine Ethyl ester Available
2-Methyl-1,3-thiazole-4-carboxylic acid HCl 1311043-74-9 C₅H₆ClNO₂S 187.63 Thiazole Methyl, carboxylic acid Available

Research and Application Insights

  • Thiazolidines : Widely used in drug discovery (e.g., antidiabetics like rosiglitazone). The ethyl-substituted analog here could serve as a precursor for prodrugs .
  • Thiazoles : Aromaticity makes them stable under physiological conditions, favoring use in kinase inhibitors and antimicrobial agents .

Biological Activity

2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride (CAS No. 1461706-39-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its unique thiazinane ring structure, which contributes to its reactivity and biological interactions. The compound's molecular formula is C7H13NO2SC_7H_{13}NO_2S .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting various metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that thiazinane derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-Ethyl-1,3-thiazinane-4-carboxylic acid showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Investigations into the anticancer properties of thiazinane derivatives have revealed promising results. For instance, certain derivatives have been shown to inhibit cancer cell proliferation in vitro. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In studies involving this compound, it was found that at certain concentrations, the compound exhibited low toxicity towards normal human cell lines while maintaining efficacy against cancer cells .

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various thiazinane derivatives, including this compound. The results indicated a notable inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating significant antimicrobial potential .

Study 2: Anticancer Potential

Another investigation assessed the anticancer potential of thiazinane derivatives using human cancer cell lines. The study reported that this compound inhibited cell proliferation by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction .

Data Tables

Biological ActivityTest Organism/Cell LineMIC (µg/mL)% Inhibition
AntimicrobialE. coli2085%
AntimicrobialS. aureus3075%
AnticancerHeLa Cells-70%
AnticancerMCF-7 Cells-65%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of precursor amines with carbonyl compounds or thiols under acidic conditions. For example, substituted thiazinanes are synthesized via [3+3] cycloaddition or nucleophilic ring-closure reactions using catalysts like Pd(OAc)₂ in toluene at 70°C . Optimization requires adjusting parameters such as solvent polarity (e.g., THF vs. DMSO/H₂O), temperature (-5°C to 70°C), and catalyst loading to improve yield and purity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the thiazinane ring and ethyl substituent.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • HPLC with UV/Vis or ELSD detection to assess purity (>98%) and rule out byproducts from incomplete cyclization .

Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., urine)?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., isobutyl chloroformate) improves volatility. Pre-treat samples via liquid-liquid extraction (LLE) at pH 7.4 to isolate the compound from interfering metabolites. Calibration curves using deuterated internal standards enhance accuracy .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0–80% RH), and pH (2–9). Monitor degradation via LC-MS and quantify hydrolytic byproducts (e.g., free thiols or carboxylic acids). Use Arrhenius modeling to predict shelf-life .

Q. What mechanistic insights exist for the reactivity of the thiazinane ring in this compound?

  • Methodology : Study ring-opening reactions under nucleophilic (e.g., hydroxide) or electrophilic (e.g., alkylation) conditions. Kinetic analyses (e.g., pseudo-first-order rate constants) and DFT calculations can elucidate transition states and regioselectivity. For example, sulfur in the thiazinane ring may act as a nucleophilic site in alkylation reactions .

Q. How can researchers investigate interactions between this compound and biological macromolecules (e.g., enzymes)?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate via enzymatic inhibition assays (e.g., IC₅₀ determination) under physiologically relevant buffers .

Q. What strategies resolve contradictions in reported bioactivity data for thiazinane derivatives?

  • Methodology : Conduct meta-analyses of published IC₅₀ values, accounting for variables like assay type (cell-free vs. cellular), pH, and solvent (DMSO vs. aqueous buffers). Reproduce key studies under standardized conditions and apply statistical tests (e.g., ANOVA) to identify outliers or systemic biases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride
Reactant of Route 2
2-Ethyl-1,3-thiazinane-4-carboxylic acid hydrochloride

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